N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15-8-7-12-18-19(15)23-21(26-18)24(14-17-11-5-6-13-22-17)20(25)16-9-3-2-4-10-16/h5-8,11-13,16H,2-4,9-10,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCIKNLGGXFMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting with 4-methylbenzoic acid, which undergoes cyclization with thiourea to form 4-methylbenzothiazole.
Formation of the Pyridine Moiety: Pyridine-2-carboxaldehyde can be synthesized from pyridine through formylation reactions.
Coupling Reactions: The benzothiazole and pyridine moieties are then coupled with cyclohexanecarboxylic acid through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors involved in disease pathways.
Industry
In industrial applications, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Structural Similarities and Modifications
The compound’s closest analogs share the cyclohexanecarboxamide backbone but differ in substituents, influencing their activity and applications:
Key Observations :
- The benzothiazole moiety in the target compound and analogs (e.g., ) is associated with enhanced π-π stacking in receptor binding .
- Pyridine derivatives (e.g., pyridin-2-ylmethyl) improve solubility and metal coordination, critical for biological activity .
- Fluorine or halogen substitutions (e.g., 18F-Mefway) enhance imaging utility and metabolic stability but require specialized synthesis .
Pharmacological and Functional Insights
- Receptor Targeting : The pyridin-2-ylmethyl group may mimic nicotinic acetylcholine receptor (nAChR) ligands, as seen in pyridine-3-carboxamide analogs () .
- Enzyme Inhibition : Benzo[d]thiazole derivatives () exhibit multitarget inhibition (e.g., pain-related enzymes), likely due to sulfonyl groups enhancing polar interactions .
- Imaging Potential: Structural similarity to 18F-Mefway () implies possible use in serotonin receptor imaging if radiolabeled .
Limitations :
- Lack of in vivo data for the target compound limits translational conclusions.
- Substituent-specific effects (e.g., methyl vs. methoxy) on bioavailability remain uncharacterized.
Future Research :
- Biological screening for receptor binding, enzyme inhibition, or antitumor activity.
- Synthetic optimization to improve yields and incorporate functional groups (e.g., fluorine) for enhanced applications.
Biological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The compound features a thiazole ring , a pyridine moiety , and a cyclohexanecarboxamide structure. The presence of these heterocycles contributes to its diverse biological activities, enhancing its potential as a therapeutic agent.
Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Compounds containing thiazole and pyridine moieties have been studied for their effectiveness against various bacterial strains. The presence of these functional groups may enhance the compound's ability to disrupt microbial cell walls or inhibit critical enzymatic processes .
The proposed mechanisms of action for this compound include:
- Caspase Activation : Similar compounds have shown the ability to activate procaspase-3, leading to programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, contributing to its antimicrobial effects.
- Chelation of Metal Ions : Some derivatives have been noted for their ability to chelate metal ions, which can inhibit the activity of metalloenzymes crucial for microbial survival .
Study on Benzothiazole Derivatives
A comprehensive study evaluated the anticancer activities of various benzothiazole derivatives, revealing that structural modifications significantly impacted their efficacy. Compounds with electron-withdrawing groups showed enhanced activity against cancer cell lines due to increased lipophilicity and improved cellular uptake .
Structure–Activity Relationship (SAR)
The SAR analysis indicated that the presence of specific functional groups (e.g., thiazole and pyridine) is essential for biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide, and how are intermediates validated?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Cyclohexanecarboxylic acid derivatives are activated (e.g., via HATU or EDC coupling) and reacted with 4-methylbenzo[d]thiazol-2-amine and pyridin-2-ylmethylamine.
- Thiazole ring formation : Cyclization using thioglycolic acid or Lawesson’s reagent under reflux conditions .
Intermediates are validated via 1H/13C NMR to confirm regiochemistry and HPLC for purity (>95%). For example, compounds with similar scaffolds (e.g., tert-butyl carbamate intermediates) showed resolved singlet peaks for methyl groups at δ 1.4–1.6 ppm in 1H NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : Key for confirming substitution patterns. For instance, pyridinyl protons appear as doublets at δ 8.2–8.5 ppm, while methyl groups on the thiazole ring resonate at δ 2.4–2.6 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight with <2 ppm error.
- HPLC with UV detection : Ensures purity (>98%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?
Methodological Answer: Low yields (e.g., 6–39% in similar compounds ) arise from steric hindrance or side reactions. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
- Catalyst screening : Copper(I) iodide or palladium catalysts improve coupling efficiency in heterocyclic systems .
- Temperature control : Lowering reaction temperatures (e.g., 0–5°C) minimizes decomposition of sensitive intermediates .
Q. How should researchers address contradictory spectroscopic data during structural confirmation?
Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) may stem from:
- Dynamic isomerism : Use variable-temperature NMR to identify rotamers or tautomers.
- Impurity interference : Re-purify via preparative TLC (n-hexane/ethyl acetate, 50:50) or column chromatography .
- Deuterated solvent effects : Compare spectra in DMSO-d6 vs. CDCl3 to resolve ambiguities .
Q. What strategies are effective for interpreting conflicting biological activity data in cell-based assays?
Methodological Answer: Discrepancies (e.g., variable IC50 values) require:
- Dose-response validation : Test multiple concentrations (e.g., 1 nM–100 µM) with triplicates to assess reproducibility.
- Off-target profiling : Use kinase or receptor panels to rule out non-specific binding .
- Cytokine modulation assays : For anti-inflammatory studies, measure TNF-α/IL-6 suppression in human whole blood models to correlate in vitro and in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?
Methodological Answer:
- Substituent variation : Modify the pyridinyl or cyclohexyl groups to assess steric/electronic effects. For example, fluorination of the cyclohexane ring enhanced metabolic stability in analogs .
- Bioisosteric replacement : Replace the benzo[d]thiazole with imidazo[1,2-a]pyridine to evaluate binding pocket compatibility .
- Molecular docking : Use GR or kinase crystal structures to predict binding modes and guide synthetic priorities .
Q. What are the best practices for ensuring reproducibility in purity analysis across labs?
Methodological Answer:
- Standardized protocols : Use identical HPLC columns (e.g., Agilent Zorbax SB-C18) and mobile phases (e.g., 0.1% TFA in water/acetonitrile).
- Cross-lab validation : Share reference samples with collaborating labs to calibrate retention times and UV detection wavelengths .
Q. How can researchers resolve solubility issues during in vitro assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
